An In-depth Technical Guide to 5-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed experimental protocol for its synthesis, and explore its applications, particularly in the development of targeted therapies such as PARP inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction
5-(Bromomethyl)-2-fluorobenzonitrile, bearing the CAS number 180302-35-6, is a versatile bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a cyano-substituted fluorinated benzene ring, makes it an ideal electrophilic starting material for the synthesis of a wide array of complex organic molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target compounds, while the nitrile group can participate in crucial hydrogen bonding interactions with biological targets or serve as a precursor for other functional groups. This unique combination of features makes 5-(Bromomethyl)-2-fluorobenzonitrile a valuable intermediate in the synthesis of various pharmaceuticals, including potent enzyme inhibitors.
Properties of 5-(Bromomethyl)-2-fluorobenzonitrile
A thorough understanding of the physicochemical properties of 5-(Bromomethyl)-2-fluorobenzonitrile is essential for its effective use in synthesis and for ensuring safe handling.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 180302-35-6 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 49-51 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| SMILES | C1=CC(=C(C=C1CBr)F)C#N |
| InChI Key | GUUKPGIJZYZERR-UHFFFAOYSA-N |
Safety Information
5-(Bromomethyl)-2-fluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |
Hazard Statements:
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER/doctor.
Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile
The primary synthetic route to 5-(Bromomethyl)-2-fluorobenzonitrile involves the radical bromination of its precursor, 2-fluoro-5-methylbenzonitrile.
Synthesis of the Precursor: 2-Fluoro-5-methylbenzonitrile
The starting material, 2-fluoro-5-methylbenzonitrile, can be synthesized via several methods, with a common approach being the Sandmeyer reaction starting from 2-fluoro-5-methylaniline.
Experimental Protocol: Radical Bromination of 2-Fluoro-5-methylbenzonitrile
This protocol outlines a general procedure for the benzylic bromination of 2-fluoro-5-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
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2-Fluoro-5-methylbenzonitrile
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile (1.0 eq) in carbon tetrachloride.
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Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.
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Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(Bromomethyl)-2-fluorobenzonitrile as a solid.
Applications in Drug Discovery
The electrophilic nature of the bromomethyl group in 5-(Bromomethyl)-2-fluorobenzonitrile makes it a valuable reagent for introducing the 3-cyano-4-fluorobenzyl moiety into various molecular scaffolds. This is particularly relevant in the design of enzyme inhibitors, where this group can form key interactions within the active site.
Synthesis of PARP Inhibitors
A significant application of 5-(Bromomethyl)-2-fluorobenzonitrile is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for cancer therapy, especially in tumors with BRCA mutations. The 3-cyano-4-fluorobenzyl group is a common structural feature in several potent PARP inhibitors.
For instance, analogues of the PARP inhibitor Olaparib can be synthesized using 5-(Bromomethyl)-2-fluorobenzonitrile. The synthesis typically involves the alkylation of a nucleophilic core, such as a piperazine derivative, with 5-(Bromomethyl)-2-fluorobenzonitrile.
Role in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. While not a direct component of the final PROTAC, 5-(Bromomethyl)-2-fluorobenzonitrile can be used to synthesize warheads or fragments that are subsequently incorporated into PROTACs. The reactive handle allows for the covalent attachment to linkers.
Conclusion
5-(Bromomethyl)-2-fluorobenzonitrile is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity, coupled with the beneficial properties imparted by the fluorobenzonitrile moiety, makes it a key intermediate in the synthesis of targeted therapies, most notably PARP inhibitors. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its potential in developing novel therapeutics. As the demand for innovative and effective drugs continues to grow, the importance of strategic building blocks like 5-(Bromomethyl)-2-fluorobenzonitrile in the drug discovery pipeline is set to increase.
